2,7-Dichlorothianthrene
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Overview
Description
2,7-Dichlorothianthrene is a chemical compound with the molecular formula C₁₂H₆Cl₂S₂ and a molecular weight of 285.212 g/mol It is a derivative of thianthrene, characterized by the presence of two chlorine atoms at the 2 and 7 positions on the thianthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dichlorothianthrene can be synthesized through several methods. One common approach involves the chlorination of thianthrene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions . The reaction proceeds as follows:
Thianthrene+2Cl2→this compound
Another method involves the use of sulfur dichloride (S₂Cl₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to achieve chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorothianthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to thianthrene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thianthrene.
Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dichlorothianthrene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other thianthrene derivatives and studying their properties.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the development of materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Dichlorothianthrene involves its interaction with molecular targets through its chlorine atoms and sulfur heteroatoms. These interactions can lead to various chemical transformations, including electron transfer processes and formation of reactive intermediates. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
2,7-Dichlorothianthrene can be compared with other thianthrene derivatives, such as:
Thianthrene: The parent compound without chlorine substituents.
2,8-Dichlorothianthrene: A similar compound with chlorine atoms at the 2 and 8 positions.
2,7-Dibromothianthrene: A brominated analogue with bromine atoms instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and properties compared to other derivatives.
Properties
CAS No. |
60420-80-6 |
---|---|
Molecular Formula |
C12H6Cl2S2 |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
2,7-dichlorothianthrene |
InChI |
InChI=1S/C12H6Cl2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |
InChI Key |
LFWSKTFESQXHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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